ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N3O7 |
---|---|
Molecular Weight |
479.5g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H25N3O7/c1-3-35-25(31)23-21(14-10-11-20(34-2)19(30)12-14)22-17(8-5-9-18(22)29)27(24(23)26)15-6-4-7-16(13-15)28(32)33/h4,6-7,10-13,21,30H,3,5,8-9,26H2,1-2H3 |
InChI Key |
MZECMCIJASRYJR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)CCC2)C4=CC(=CC=C4)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)CCC2)C4=CC(=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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